2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol
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Overview
Description
2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups, double bonds, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the use of alkyne and alkene coupling reactions, followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene: Similar structure but lacks the hydroxyl groups and triple bond.
Hexadecane, 2,6,11,15-tetramethyl-: Similar backbone but fully saturated without double or triple bonds.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains similar methyl and double bond patterns but with different functional groups.
Uniqueness
2,6,11,15-Tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol is unique due to its combination of multiple methyl groups, double bonds, a triple bond, and hydroxyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61465-11-0 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,7,14-trien-9-yne-6,11-diol |
InChI |
InChI=1S/C20H32O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,11-13,21-22H,9-10,15-16H2,1-6H3 |
InChI Key |
BAOYYCLPMWNDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=CC#CC(C)(CCC=C(C)C)O)O)C |
Origin of Product |
United States |
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